molecular formula C9H8BrCl2NO B1305511 N-(2-bromoethyl)-2,4-dichlorobenzamide

N-(2-bromoethyl)-2,4-dichlorobenzamide

Cat. No.: B1305511
M. Wt: 296.97 g/mol
InChI Key: YBAVHWSYOSMTDU-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-2,4-dichlorobenzamide is a halogenated benzamide derivative characterized by a 2,4-dichlorobenzoyl core substituted with a 2-bromoethylamine group. These analogs are frequently explored for their biological activities, including antitrypanosomal, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

N-(2-bromoethyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C9H8BrCl2NO/c10-3-4-13-9(14)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2,(H,13,14)

InChI Key

YBAVHWSYOSMTDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The bromoethyl group in the target compound contrasts with aminoethyl (e.g., compound 3 in ) or adamantyl-thiourea (compound 3b in ), which are bulkier and influence solubility and binding affinity.
  • Halogenation (e.g., 4-bromo in vs. 2,4-dichloro in the target compound) affects electronic properties and intermolecular interactions .

Antitrypanosomal Activity

  • N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide (3): Exhibits potent activity against Trypanosoma brucei (EC₅₀ < 1 µM), attributed to the synergistic effects of the 4-bromo and aminoethyl groups enhancing membrane permeability .
  • N-(2-Aminoethyl)-N-(4-aminophenyl)-2,4-dichlorobenzamide (10): Reduced antiparasitic potency compared to 3, suggesting electron-donating groups (e.g., -NH₂) may diminish activity .

Antimicrobial and Antitubercular Activities

  • N-(3-tert-butylpyrazolyl)-2,4-dichlorobenzamide (5j) : Shows broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The tert-butyl group enhances lipophilicity, promoting bacterial membrane disruption .

Enzyme Inhibition

  • Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) : Activates aldehyde dehydrogenase (ALDH2) by acting as a structural chaperone. Substituting 2,6-dichloro with 2,4-dichloro (as in the target compound) may alter binding specificity .

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